Tributoxy(phenyl)silane

Description

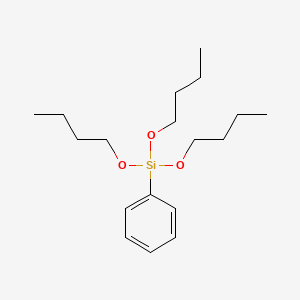

Structure

3D Structure

Properties

IUPAC Name |

tributoxy(phenyl)silane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H32O3Si/c1-4-7-15-19-22(20-16-8-5-2,21-17-9-6-3)18-13-11-10-12-14-18/h10-14H,4-9,15-17H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INUOIYMEJLOQFN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCO[Si](C1=CC=CC=C1)(OCCCC)OCCCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H32O3Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10347276 | |

| Record name | Tributoxy(phenyl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10347276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10581-02-9 | |

| Record name | Tributoxy(phenyl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10347276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Tributoxy Phenyl Silane

Established Reaction Pathways for Tributoxy(phenyl)silane Formation

Esterification Reactions of Organochlorosilanes

A primary and well-established method for synthesizing this compound is through the esterification of phenyltrichlorosilane (B1630512) with butanol. cia.gov This reaction involves the substitution of the chlorine atoms on the silicon with butoxy groups. To drive the reaction to completion and neutralize the hydrochloric acid byproduct, a base such as pyridine (B92270) is often employed. The general reaction can be represented as:

C₆H₅SiCl₃ + 3 C₄H₉OH → C₆H₅Si(OC₄H₉)₃ + 3 HCl

Key parameters for this reaction include maintaining a 3:1 molar ratio of the alkoxide (from butanol) to the chlorosilane to minimize side reactions. The reaction is typically carried out under reflux conditions to ensure complete substitution. Industrial production may utilize continuous flow reactors to maintain consistent conditions and achieve high yields.

Another approach within this category is the reaction of chlorosilanes with alkoxide nucleophiles like sodium tributoxide under anhydrous conditions. Temperature control is crucial, with reactions often conducted at temperatures ranging from -10°C to 0°C to reduce thermal degradation and improve the purity of the final product.

Hydrosilylation Approaches Involving Phenylsilane (B129415) Precursors

Hydrosilylation, the addition of a silicon-hydride bond across an unsaturated bond, represents another viable, though less direct, pathway for precursors that can be converted to this compound. mdpi.com While direct synthesis of this compound via hydrosilylation is not commonly detailed, the reactivity of phenylsilane (C₆H₅SiH₃) is central to many organosilane syntheses. wikipedia.orgorganic-chemistry.org Phenylsilane itself can be synthesized in a two-step process starting from tetraethoxysilane (Si(OEt)₄). First, a Grignard reaction with phenylmagnesium bromide yields phenyltriethoxysilane (B1206617) (Ph-Si(OEt)₃). wikipedia.org Subsequent reduction of this product with a reducing agent like lithium aluminum hydride (LiAlH₄) affords phenylsilane. wikipedia.org

The reactivity of the Si-H bond in phenylsilane is influenced by electronic effects. Electron-withdrawing groups on the phenyl ring can increase the polarization of the Si-H bond, enhancing its reactivity in hydrosilylation reactions.

Advanced Synthetic Strategies and Catalytic Considerations in this compound Synthesis

Investigation of Catalytic Systems for Enhanced Selectivity and Yield

To improve the efficiency and selectivity of this compound synthesis, various catalytic systems have been explored. In the context of alkoxysilane production, solid acid catalysts, such as zeolites and montmorillonites, have shown promise. google.com These heterogeneous catalysts offer advantages like easy separation, recovery, and high thermal stability. google.com Specifically, zeolites with a silica (B1680970)/alumina (B75360) ratio ranging from 5 to 1000 are preferred. google.com The use of such catalysts can allow for the selective conversion of ethoxy or methoxy (B1213986) groups to other alkoxy groups. google.com

For reactions involving hydrosilanes, rhenium complexes have been investigated as highly active catalysts for the hydrosilylation of various functional groups. mdpi.com While not specific to this compound, these findings suggest the potential for developing tailored catalysts for its synthesis. The steric hindrance of the tributoxy groups can impact catalyst accessibility, sometimes necessitating the use of larger catalyst clusters or higher temperatures.

Solvent Effects and Reaction Condition Optimization

The choice of solvent and optimization of reaction conditions are critical for maximizing the yield and purity of this compound. In esterification reactions, anhydrous conditions are essential to prevent the hydrolysis of the chlorosilane starting material and the silane (B1218182) ester product. google.com Solvents like tetrahydrofuran (B95107) (THF) can be used to enhance the solubility of reaction intermediates. For hydrosilylation reactions, toluene (B28343) is a commonly used solvent. mdpi.comorgsyn.org

Reaction temperature is another key parameter. For the esterification of phenyltrichlorosilane, reflux conditions are often used. However, for reactions involving alkoxide nucleophiles, lower temperatures (-10°C to 0°C) are favored to minimize degradation. The reaction pressure can range from 0.1 to 100 atmospheres, though it is more commonly between 0.1 and 10 atmospheres. google.com

Post-synthesis purification is typically achieved through distillation under reduced pressure (e.g., 1–5 mmHg) to isolate the product with high purity (>95%).

Green Chemistry Principles Applied to this compound Synthesis

Applying green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the production process. A key aspect is atom economy, which is inherently high in addition reactions like hydrosilylation. nii.ac.jp

One approach is the use of safer and more environmentally friendly reagents and catalysts. The move from stoichiometric bases like pyridine to recyclable solid acid catalysts in esterification reactions is a step in this direction. google.com These solid catalysts are easier to handle, safer, and allow for a heterogeneous reaction system, simplifying catalyst separation and reuse. google.com

Furthermore, the development of solvent-free reaction conditions is a significant goal in green chemistry. researchgate.net While not yet standard for this compound, research into solvent-free hydrosilylation of esters to alcohols catalyzed by manganese(I) complexes points towards future possibilities. organic-chemistry.org The use of microwave irradiation to promote the reaction can also be a greener alternative, potentially reducing reaction times and energy consumption. google.com

Another green consideration is the choice of starting materials. While phenyltrichlorosilane is a common precursor, its reaction produces corrosive HCl. google.com Exploring alternative, less hazardous starting materials is an ongoing area of research in organosilicon chemistry.

Chemical Reactivity and Reaction Mechanisms of Tributoxy Phenyl Silane

Hydrolysis and Condensation Pathways of Tributoxy(phenyl)silane

The hydrolysis of this compound, like other alkoxysilanes, proceeds through a nucleophilic substitution mechanism at the silicon center. ingentaconnect.com The reaction is initiated by the attack of a water molecule on the silicon atom. The presence of a phenyl group, an electron-withdrawing substituent, can influence the reaction rate by affecting the electrophilicity of the silicon atom. ingentaconnect.com

The mechanism of hydrolysis is significantly dependent on the pH of the reaction medium. nih.gov

Acid-Catalyzed Hydrolysis: Under acidic conditions, the reaction is initiated by the protonation of an oxygen atom of one of the butoxy groups. This protonation makes the butoxy group a better leaving group (butanol). Subsequently, a water molecule attacks the silicon atom in a bimolecular SN2-type displacement.

Base-Catalyzed Hydrolysis: In a basic medium, a hydroxide (B78521) ion directly attacks the silicon atom, forming a pentacoordinate intermediate. This is followed by the displacement of a butoxy group. The rate of base-catalyzed hydrolysis can be significantly increased by electron-withdrawing groups attached to the silicon atom.

The steric bulk of the butoxy groups, compared to smaller alkoxy groups like methoxy (B1213986) or ethoxy, generally leads to a slower rate of hydrolysis due to increased steric hindrance around the silicon atom. andisil.com

The initial hydrolysis of one or more butoxy groups on this compound results in the formation of silanol (B1196071) intermediates, specifically phenylsilanetriol (B1655011) or its partially hydrolyzed analogues. nih.govspast.org These silanols are typically unstable and readily undergo condensation reactions with other silanols or with unreacted this compound molecules. acs.org

Condensation can proceed via two main pathways:

Water-producing condensation: Two silanol groups react to form a siloxane bond and a molecule of water. nih.gov

Alcohol-producing condensation: A silanol group reacts with a butoxy group to form a siloxane bond and a molecule of butanol. nih.gov

The phenyl group attached to the silicon atom can influence the stability and reactivity of the silanol intermediates. The presence of bulky organic substituents like the phenyl group can favor the formation of stable monomeric silanols under certain conditions. gelest.com The condensation process ultimately leads to the formation of oligomeric and polymeric phenylsilsesquioxanes, which can range from linear chains to complex three-dimensional networks. conicet.gov.ar

Catalysts play a crucial role in controlling both the rate and the outcome of the hydrolysis and condensation of this compound. nih.gov

Acidic Catalysts: Acids, such as hydrochloric acid or acetic acid, accelerate both hydrolysis and condensation. researchgate.net In the presence of a strong acid like HCl, hydrolysis and condensation can occur simultaneously. researchgate.net Weaker acids, like acetic acid, may allow for the completion of hydrolysis before significant condensation begins, offering a degree of control over the process. researchgate.net The reaction rate under acidic conditions is often less dependent on temperature. researchgate.net

Basic Catalysts: Bases, such as sodium hydroxide or amines, also catalyze these reactions. nih.gov Base catalysis generally promotes the condensation reactions more strongly. semanticscholar.org In basic media, deprotonated silanol groups act as strong nucleophiles, attacking neutral silanol or alkoxysilane molecules, which can lead to more branched and highly condensed structures. nih.gov

The choice of catalyst and the reaction conditions (e.g., water/silane (B1218182) ratio, temperature, solvent) can be used to tailor the structure and properties of the final polysiloxane product. spast.org For instance, careful control of these parameters can influence the formation of specific cyclic or caged silsesquioxane structures. nih.gov

Silanol Formation and Subsequent Condensation Reactions

Organometallic Reactivity and Coordination Chemistry of this compound

The organometallic chemistry of this compound is less explored compared to its hydrolysis and condensation reactions. However, the phenyl group attached to the silicon atom allows for certain organometallic transformations. Phenylsilanes, in general, can participate in cross-coupling reactions. For example, in the presence of a suitable catalyst, the silicon-carbon bond can be activated for reactions like the Hiyama-Denmark cross-coupling, which forms new carbon-carbon bonds. rsc.orgrsc.org

Furthermore, the silicon center can interact with transition metals. While specific studies on this compound are limited, related phenylsilanes have been shown to react with iron carbonyl complexes, leading to the formation of complexes with iron-silicon bonds and sometimes agostic Fe-H-Si interactions. acs.org The butoxy groups in this compound, being less reactive than the Si-H bonds in the studied phenylsilanes, would likely influence the nature of these interactions.

Radical Reaction Chemistry Involving the Silane Moiety of this compound

The involvement of this compound in radical reactions primarily centers on the reactivity of the phenyl group and the silicon center. While this compound itself does not possess the readily abstractable hydrogen atom of a hydrosilane, the phenyl group can be a target for radical attack.

Studies on the reaction of phenyl radicals with silane (SiH₄) have shown two competing pathways: hydrogen abstraction to form benzene (B151609) and a silyl (B83357) radical, and a radical substitution at the silicon atom to form phenylsilane (B129415). nih.govescholarship.org The substitution pathway, which is less common for carbon analogues, is facilitated by the ability of silicon to form hypervalent intermediates. escholarship.org While this compound lacks the Si-H bonds for direct abstraction, the principles of radical substitution at the silicon center could potentially apply under specific conditions, leading to the displacement of a butoxy group or the phenyl group.

Interfacial Chemical Reactions of this compound with Inorganic and Organic Substrates

This compound is utilized as a coupling agent and for surface modification due to its ability to react with various substrates. gelest.com The mechanism involves the hydrolysis of the butoxy groups to form reactive silanols at or near the substrate surface. gelest.comspast.org

Inorganic Substrates: On inorganic surfaces rich in hydroxyl groups, such as glass, silica (B1680970), and metal oxides, the silanol groups formed from the hydrolysis of this compound can condense with the surface hydroxyls. This reaction forms stable covalent Si-O-Substrate bonds, effectively grafting a phenyl-functionalized siloxane layer onto the surface. gelest.com This modification can alter the surface properties, for example, by increasing hydrophobicity due to the phenyl groups.

Organic Substrates: The reaction with organic substrates, such as polymers, is often designed to improve adhesion or compatibilize inorganic fillers. spast.org The phenyl group of this compound can provide compatibility with aromatic-based polymers through non-covalent interactions like van der Waals forces and π-π stacking. In some cases, the silane can be incorporated into a polymer matrix, where it can then undergo hydrolysis and condensation to form an interpenetrating network, enhancing the mechanical and thermal properties of the composite material. conicet.gov.ar

Application Domains of Tributoxy Phenyl Silane in Advanced Materials Science

Tributoxy(phenyl)silane as a Silane (B1218182) Coupling Agent

Mechanism of Interfacial Adhesion Enhancement in Composite Materials

The fundamental mechanism by which this compound enhances interfacial adhesion involves a dual-reactivity process. dow.com The tributoxy groups are hydrolyzable, meaning they can react with water to form reactive silanol (B1196071) (Si-OH) groups. This hydrolysis can be initiated by adsorbed water on the surface of an inorganic filler or substrate. azom.com These silanol groups can then condense with hydroxyl groups present on the surface of inorganic materials, such as silica (B1680970) or glass fibers, forming strong, covalent siloxane (Si-O-Substrate) bonds. dow.comresearchgate.net

Simultaneously, the non-hydrolyzable phenyl group of the molecule provides compatibility and can interact with the organic polymer matrix through physical entanglements and secondary bonding forces. utwente.nl This creates a durable link between the inorganic reinforcement and the organic matrix, effectively transferring stress from the polymer to the filler and significantly improving the mechanical properties of the composite material. dow.com

Surface Modification of Particulate Fillers and Reinforcements

The performance of composite materials is heavily dependent on the interaction between the polymer matrix and the reinforcing fillers. Surface modification of these fillers with this compound is a key strategy to enhance their compatibility and dispersibility within the polymer. azom.com

Inorganic fillers like silica nanoparticles and fumed silica are commonly used to improve the mechanical strength, thermal stability, and other properties of polymers. However, their hydrophilic surfaces often lead to poor compatibility with hydrophobic polymer matrices, resulting in agglomeration and reduced performance. utwente.nl

Treatment with this compound can transform the hydrophilic surface of these fillers into a more hydrophobic one. azom.com The phenyl group imparts an organic character to the filler surface, improving its wettability and dispersion within the polymer matrix. azom.com This leads to a more homogeneous composite material with enhanced properties. Research has shown that silane treatment improves the dispersion of silica fillers in rubber compounds, leading to better mechanical performance. utwente.nl

Table 1: Effects of Silane Treatment on Inorganic Filler Properties

| Property | Effect of this compound Treatment | Scientific Rationale |

| Surface Energy | Decreased | The hydrophobic phenyl group replaces hydrophilic hydroxyl groups on the filler surface. azom.com |

| Dispersion in Polymer | Improved | Enhanced compatibility between the modified filler surface and the organic polymer matrix. azom.com |

| Mechanical Strength | Increased | Improved stress transfer from the polymer matrix to the well-dispersed filler particles. |

| Viscosity of Filler/Polymer Mix | Reduced | Better "wet-out" of the filler by the polymer, leading to easier processing. azom.com |

This table provides a generalized summary of the effects. Actual results can vary based on the specific polymer, filler, and processing conditions.

Fibers, both natural and synthetic, are widely used as reinforcements in composite materials to enhance their strength and stiffness. nih.govresearchgate.net However, the interface between the fibers and the polymer matrix is often a weak point. researchgate.net

This compound can be used to treat the surface of these fibers to improve interfacial adhesion. For natural fibers, which are lignocellulosic and have hydroxyl groups, the silane can form covalent bonds with the fiber surface. researchgate.netwoodj.org This treatment can lead to better stress transfer and improved mechanical properties of the resulting biocomposites. researchgate.net

Inorganic Fillers (e.g., Silica Nanoparticles, Fumed Silica)

Adhesion Promotion in Polymeric Coatings, Adhesives, and Sealants

This compound is also utilized as an adhesion promoter in coatings, adhesives, and sealants. evonik.com In these applications, the silane can be added to the formulation or used as a primer on the substrate surface. dow.com When incorporated into a coating or adhesive, the silane migrates to the interface between the organic formulation and the inorganic substrate. hengdasilane.com

At the interface, the tributoxy groups hydrolyze and form strong covalent bonds with the substrate, while the phenyl group interacts with the polymer, thereby improving adhesion. dow.com This is particularly beneficial for improving the adhesion of coatings and sealants to challenging surfaces like glass and metal. mo-sci.com The use of silane adhesion promoters can significantly enhance the durability and environmental resistance of the bonded assembly. evonik.comsika.com

Integration of this compound in Sol-Gel Chemistry and Hybrid Materials

The sol-gel process is a versatile method for creating ceramic and hybrid materials from molecular precursors. sigmaaldrich.com this compound is a valuable precursor in sol-gel chemistry due to its ability to form hybrid organic-inorganic networks. osti.govresearchgate.net

The process involves the hydrolysis and condensation of the tributoxy groups to form a siloxane (Si-O-Si) backbone. sigmaaldrich.com The presence of the non-hydrolyzable phenyl group introduces organic functionality into the inorganic network. osti.gov This allows for the synthesis of hybrid materials with a unique combination of properties, such as the thermal stability and hardness of a ceramic with the flexibility and processability of a polymer. sol-gel.net

By co-condensing this compound with other metal alkoxides, it is possible to create a wide range of hybrid materials with tailored properties for specific applications, including protective coatings, optical materials, and functionalized nanoparticles. mdpi.comgoogle.commdpi.com For instance, the incorporation of phenyl groups can enhance the refractive index and thermal stability of the resulting hybrid material. sol-gel.net

Table 2: Research Findings on this compound in Advanced Materials

| Application Area | Research Finding | Reference |

| Composite Materials | Phenyl-functional silanes can transform a hydrophilic mineral filler into a hydrophobic one, improving compatibility with polymer matrices. | azom.com |

| Composite Materials | Silane coupling agents with different functionalities, including phenyl groups, are studied to understand their role in reinforcing silica-filled natural rubber. | utwente.nl |

| Adhesion Promotion | Phenyl silane-treated alumina (B75360) surfaces showed uniform coatings, leading to improved adhesion in composite armor applications. | cnrs.fr |

| Sol-Gel Materials | Phenyl silane is used in the synthesis of hybrid polymers for applications such as film-forming materials. | patexia.com |

| Sol-Gel Materials | The sol-gel process, utilizing organotrialkoxysilanes like this compound, is a key method for creating hybrid organic-inorganic materials. | osti.gov |

This table highlights selected research findings and is not exhaustive.

Precursor in the Hydrolytic and Non-Hydrolytic Sol-Gel Synthesis of Siloxane Networks

The synthesis of organo-oligosiloxane resins typically relies on the sol-gel hydrolysis and condensation of silane precursors. sol-gel.net This process can be broadly categorized into hydrolytic and non-hydrolytic methods. sol-gel.net

In the hydrolytic sol-gel process , this compound undergoes hydrolysis in the presence of water, often with an acid or base catalyst. azonano.commdpi.com This reaction replaces the butoxy groups (-OC₄H₉) with hydroxyl groups (-OH), forming phenylsilanetriol (B1655011) and butanol as a byproduct. Following hydrolysis, the newly formed hydroxyl groups undergo condensation reactions with each other (water condensation) or with remaining alkoxy groups (alcohol condensation) to form a cross-linked, three-dimensional siloxane (Si-O-Si) network. mdpi.comsol-gel.net This method is well-suited for creating highly condensed oligosiloxane resins at low temperatures, often below 100°C. sol-gel.net

The non-hydrolytic sol-gel (NHG) process provides an alternative route that avoids the use of water. In this method, precursors containing hydroxyl groups, such as diphenylsilanediol, can react directly with the alkoxy groups of another silane precursor during sol-gel condensation. sol-gel.net This forms a dye-bridged oligosiloxane resin when functional dyes with alkoxy end groups are used, bonding them directly into the siloxane framework. sol-gel.net

Formation of Organic-Inorganic Hybrid Materials (ORMOSILs) Utilizing this compound

Organically Modified Silicates, commonly known as ORMOSILs, are hybrid materials that incorporate organic components into an inorganic silica network on a molecular scale. wikipedia.orgresearchgate.net This integration results in materials that combine the desirable properties of both organic polymers (like flexibility) and inorganic glasses (like thermal stability and durability). sol-gel.netresearchgate.net this compound is an exemplary precursor for creating these materials, as the non-hydrolyzable phenyl group provides the organic modification.

These hybrid materials are often categorized into two classes based on the nature of the interaction between the organic and inorganic phases. wikipedia.org

Class I hybrids involve weak interactions, such as hydrogen bonding or van der Waals forces. wikipedia.org

Class II hybrids , which include materials derived from this compound, feature strong covalent bonds between the organic groups and the inorganic network. sol-gel.netwikipedia.org These chemically bonded hybrids, sometimes referred to as "hybrimers," exhibit synergetic characteristics, including high transparency, flexibility, and enhanced thermal and mechanical resistance. sol-gel.net

The structural design of hybrid materials derived from this compound is governed by the sol-gel reaction. During the process, the hydrolyzable tributoxy groups react to form the inorganic siloxane (Si-O-Si) backbone of the network. mdpi.com The phenyl group, being directly and covalently bonded to the silicon atom, is not removed during this process.

Instead, the phenyl group acts as a network modifier, becoming an integral part of the final material structure. wikipedia.org It is pendant to the siloxane backbone, modifying the inorganic network. wikipedia.org The final structure is a dense, three-dimensional network of inorganic Si-O-Si linkages that is chemically modified with organic phenyl groups. The interactions between these organic headgroups and other species in the reaction mixture can influence the local connectivity and mesostructure of the resulting material. researchgate.net This chemical hybridization creates a true molecular-scale composite. wikipedia.org

The properties of ORMOSILs and other hybrid materials can be precisely tuned by controlling the type and concentration of the organic functional groups introduced by the silane precursor. sol-gel.net The incorporation of the phenyl group from this compound imparts specific and desirable characteristics to the final material.

The phenyl groups enhance the thermal stability of the hybrid material and can improve its mechanical strength. researchgate.net Furthermore, the organic nature of the phenyl group can be used to control the surface properties of the material, such as its hydrophobicity. For instance, the incorporation of phenyl groups into a silane-based sol-gel film can significantly increase its water repellency. This is evidenced by an increase in the water contact angle, a key measure of hydrophobicity. mdpi.com

Below is a table summarizing the effects of incorporating phenyl-alkoxysilanes on material properties based on research findings.

| Property | Base Material | Phenyl-Modified Hybrid Material | Primary Contribution of Phenyl Group |

| Hydrophobicity (Water Contact Angle) | A typical silane sol-gel film may have a contact angle of approximately 87°. mdpi.com | The addition of phenyl groups can increase the contact angle to over 94°. mdpi.com | Increased surface hydrophobicity. |

| Thermal Stability | Standard silica network. | Enhanced stability at higher temperatures. researchgate.net | The rigid, aromatic structure of the phenyl ring enhances thermal resistance. |

| Mechanical Strength | Dependent on cross-link density. | Improved mechanical properties. wikipedia.org | The phenyl groups can increase the density and cohesive energy of the composite. |

Structural Design and Network Formation in Hybrid Systems

Development of Advanced Thin Films and Surface Coatings

This compound and related compounds are widely used to form advanced thin films and surface coatings via the sol-gel process. mdpi.comgoogleapis.com This method is advantageous because it does not require complex equipment and can be carried out at or near room temperature, allowing for the coating of large surface areas. mdpi.com The resulting organopolysiloxane compositions can be processed into film-like or sheet-like forms. epo.org

Silane-based coatings are applied to surfaces to impart a range of functional properties. A primary application is for corrosion protection, particularly for metal alloys. mdpi.com The coating forms a stable, cross-linked outer silane layer (Si-O-Si) that acts as a physical barrier against corrosive agents. mdpi.com Furthermore, the silanol groups generated during hydrolysis can form strong covalent bonds (e.g., Mg-O-Si) with the metal oxide surface, ensuring excellent adhesion of the coating. mdpi.com

These coatings also serve to modify the surface energy of a substrate. By selecting appropriate organic groups, surfaces can be rendered either hydrophobic (water-repellent) or hydrophilic (water-attracting). gelest.com The incorporation of the nonpolar phenyl group from this compound, for example, is a common strategy to create hydrophobic surfaces that resist moisture and improve drainage. gelest.com

Organic-inorganic hybrid materials derived from phenyl-silane precursors are highly promising for use in optical and optoelectronic applications. sol-gel.netmdpi.com ORMOSILs can serve as matrix materials for laser dyes and UV-protection coatings. wikipedia.org The ability to tune the properties of these hybrids, known as hybrimers, makes them suitable for various components in displays and optoelectronics, including micro-patterning, LED encapsulation, and passivation layers. sol-gel.net

The introduction of silicon-containing moieties with phenyl groups into host materials for organic light-emitting diodes (OLEDs) has been shown to be an effective strategy for creating devices with high efficiency and long operational stability. researchgate.net The phenyl-silane structure contributes to a high triplet energy level and excellent thermal and chemical stability, which are critical for the performance of phosphorescent OLEDs. researchgate.net

The table below presents performance data for a green phosphorescent OLED that utilizes a host material containing a tetraphenylsilane (B94826) moiety, demonstrating the potential of such structures in advanced optoelectronic devices.

| Device Parameter | Performance Metric | Source |

| Host Material | 9-(4-triphenylsilanyl-(1,1′,4,1′′)-terphenyl-4′′-yl)-9H-carbazole (TSTC) | researchgate.net |

| Maximum External Quantum Efficiency (EQE) | 19.8% | researchgate.net |

| Maximum Power Efficiency | 59.4 lm/W | researchgate.net |

| Operational Half-Lifetime (at 100 cd/m²) | 160,000 hours | researchgate.net |

Coatings for Enhanced Surface Performance (General Principles)

This compound in Polymer Chemistry and Engineering

This compound, a notable organosilicon compound, plays a significant role in the realm of polymer chemistry and engineering. Its unique molecular structure, featuring a central silicon atom bonded to a phenyl group and three tributoxy groups, imparts valuable properties to polymeric materials. The tributoxy groups enhance solubility in organic solvents and control reactivity, while the phenyl group contributes to thermal stability and specific electronic effects. This combination of functionalities allows this compound to be a versatile tool for polymer scientists and engineers, enabling the development of advanced materials with tailored properties.

One of the primary applications of this compound in polymer science is its function as a crosslinking agent, particularly in the curing of silicone resins and elastomers. Crosslinking is a critical process that transforms liquid or thermoplastic polymers into a more rigid, three-dimensional network structure, significantly enhancing their mechanical and thermal properties. sinosil.com

The incorporation of this compound as a crosslinking agent has been shown to impart several beneficial properties to silicone resins and elastomers:

Enhanced Thermal Stability: The presence of the phenyl group in the siloxane network enhances the thermal stability of the resulting material. elkem.com Phenyl groups are more resistant to thermo-oxidative degradation at high temperatures compared to methyl groups commonly found in standard silicones. elkem.com

Improved Hydrophobicity: The organicbutoxy groups and the phenyl group contribute to the hydrophobicity of the cured resin, making it more resistant to water and moisture.

Tailored Mechanical Properties: The degree of crosslinking, which can be controlled by the concentration of this compound, influences the mechanical properties of the final polymer, such as hardness, flexibility, and tensile strength.

A study investigating the use of phenyl-containing silanes as crosslinking agents in silicone resin formulations demonstrated a significant improvement in the thermal and mechanical properties of the resulting resins compared to those without the phenyl silane.

Table 1: Impact of this compound as a Crosslinking Agent on Silicone Resin Properties

| Property | Observation | Scientific Rationale |

| Thermal Stability | Increased resistance to high temperatures. elkem.com | The inherent thermal stability of the phenyl group provides enhanced resistance to thermo-oxidative degradation. elkem.com |

| Mechanical Strength | Improved hardness and durability of the cured resin. | Formation of a robust three-dimensional siloxane network through crosslinking. sinosil.com |

| Hydrophobicity | Enhanced water-repellent characteristics of the material. | The nonpolar nature of the phenyl and butoxy groups contributes to a lower surface energy. |

This table provides a qualitative summary based on available research. Quantitative data can vary depending on the specific formulation and curing conditions.

Beyond its role as a crosslinking agent, this compound serves as a fundamental building block in the synthesis of more complex silicon-based polymer architectures. mdpi.com Its trifunctional nature, with three reactive butoxy groups, allows for the creation of branched and network polymers. Molecules based on a silane core are recognized as valuable building blocks for constructing various three-dimensional porous frameworks. mdpi.com

The synthesis of these architectures often involves a sol-gel process, where the hydrolysis and condensation of this compound, often in combination with other silane precursors, are carefully controlled to direct the formation of the desired polymer structure. By varying reaction conditions such as pH, water-to-silane ratio, and catalyst, it is possible to tailor the porosity, surface area, and morphology of the resulting silicon-based polymer.

One area of application for these tailored polymer architectures is in the development of advanced materials for separations and catalysis. The incorporation of the phenyl group can also influence the material's affinity for specific molecules, which is advantageous in these applications.

Research into the synthesis of organosilicon oligomers has utilized phenyl-tributoxy silane as an initial compound. cia.gov Through controlled partial hydrolysis, oligomers with varying degrees of polymerization can be produced. cia.gov

Table 2: Examples of Silicon-Based Polymer Architectures Utilizing this compound

| Polymer Architecture | Synthesis Approach | Key Features |

| Branched Phenyl-Siloxane Polymers | Controlled hydrolysis and condensation of this compound. cia.gov | Introduction of phenyl groups for enhanced thermal stability and tailored solubility. elkem.com |

| Hybrid Organic-Inorganic Materials | Co-condensation of this compound with other organic or inorganic precursors. | Combines the properties of both organic and inorganic components, such as flexibility and durability. |

| Porous Phenyl-Functionalized Silica | Sol-gel processing of this compound, often with a template. | High surface area and controlled pore size with phenyl-functionalized surfaces for specific adsorption or catalytic activity. |

This table illustrates potential polymer architectures based on the functionality of this compound. Specific examples and detailed structural characterization would require dedicated synthetic studies.

This compound is also employed in the modification of pre-existing polymer organic silicon compounds to tailor their performance for specific applications. sinosil.com This modification is typically achieved by reacting the this compound with a polymer that has reactive functional groups capable of undergoing a condensation reaction with the silane's butoxy groups. shinetsusilicone-global.com

The introduction of the tributoxy(phenyl)silyl moiety onto a polymer backbone can significantly alter its properties:

Improved Adhesion: The reactive butoxy groups can form strong bonds with inorganic substrates, thereby improving the adhesion of the modified polymer to surfaces like glass and metal. shinetsusilicone-global.com

Enhanced Thermal and Weathering Resistance: The incorporation of the phenyl-silicon bond into the polymer structure can increase its resistance to high temperatures and UV degradation. elkem.com

Controlled Surface Properties: The phenyl groups can modify the surface energy of the polymer, affecting its wettability and compatibility with other materials. elkem.com

For instance, modifying a hydroxyl-terminated polydimethylsiloxane (B3030410) (PDMS) with this compound would result in a polymer with enhanced thermal stability and potentially different solubility characteristics due to the presence of the phenyl groups. Phenyl silanes are known to be used for resin modification to impart high and low-temperature resistance and radiation resistance. sinosil.com

Table 3: Performance Enhancements through Modification with this compound

| Original Polymer | Modification Reaction | Tailored Performance |

| Hydroxyl-terminated Polydimethylsiloxane (PDMS) | Condensation with this compound. | Increased thermal stability, altered refractive index, and modified surface energy. elkem.com |

| Organic Resins with Reactive Hydroxyl Groups | Grafting of this compound onto the polymer backbone. | Improved adhesion to inorganic substrates and enhanced weatherability. elkem.comshinetsusilicone-global.com |

| Epoxy Resins | Incorporation of this compound as a reactive additive. | Increased flexibility and improved thermal shock resistance. |

This table presents hypothetical modification scenarios based on the known reactivity of this compound. The specific outcomes would depend on the reaction conditions and the nature of the original polymer.

Advanced Spectroscopic Characterization and Analytical Methodologies for Tributoxy Phenyl Silane Systems

Vibrational Spectroscopy (Fourier Transform Infrared and Raman Spectroscopy) for Structural Elucidation and Reaction Monitoring

Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FTIR) and Raman techniques, is a powerful tool for the qualitative and quantitative analysis of tributoxy(phenyl)silane systems. These methods provide detailed information about the chemical bonding and functional groups present in the molecule and are instrumental in monitoring the progress of reactions such as hydrolysis and condensation.

In the FTIR spectrum of this compound, characteristic absorption bands confirm the presence of its key functional groups. The Si-O-C stretching vibrations are typically observed in the region of 1000–1100 cm⁻¹. The presence of the phenyl group is indicated by C-H stretching vibrations in the aromatic ring, which appear in the range of 3000–3100 cm⁻¹. researchgate.net Specifically, a notable doublet often appears around 3074 and 3051 cm⁻¹. researchgate.net The aliphatic C-H stretching vibrations of the butoxy groups are found between 2800 and 3000 cm⁻¹. researchgate.net

Raman spectroscopy provides complementary information. For instance, in studies of related phenyltrialkoxysilanes, Raman spectra show characteristic peaks for the phenyl ring, such as the C-C stretching vibrations. researchgate.net

During the hydrolysis and condensation of this compound to form polysiloxane networks, FTIR spectroscopy is invaluable for monitoring the chemical changes. The decrease in the intensity of the Si-O-C absorption bands and the appearance of broad bands corresponding to Si-O-Si asymmetric stretching (around 1001 cm⁻¹) and Si-OH groups are indicative of the reaction progress. researchgate.netresearchgate.net This allows for real-time analysis of the formation of the siloxane network, which is critical in applications like coatings and composite materials.

Table 1: Key Vibrational Frequencies for this compound and its Derivatives

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |

| Si-O-C | Stretching | 1000–1100 | |

| Phenyl C-H | Stretching | 3000–3100 | researchgate.net |

| Butoxy C-H | Stretching | 2800–3000 | researchgate.net |

| Si-O-Si | Asymmetric Stretching | ~1001 | researchgate.netresearchgate.net |

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ²⁹Si) for Molecular Structure and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for the detailed structural elucidation of this compound at the atomic level. By analyzing the spectra of different nuclei (¹H, ¹³C, and ²⁹Si), researchers can confirm the molecular structure, identify impurities, and study the dynamics of molecular motion.

¹H NMR spectroscopy provides information about the proton environments in the molecule. For this compound, the phenyl protons typically resonate in the downfield region of the spectrum, usually between δ 7.2 and 7.8 ppm. The protons of the butoxy groups appear in the upfield region, with the methyl (CH₃) and methylene (B1212753) (CH₂) groups exhibiting characteristic chemical shifts and coupling patterns, generally between δ 0.8 and 1.5 ppm.

¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton of the molecule. The distinct chemical shifts of the aromatic carbons of the phenyl group and the aliphatic carbons of the butoxy groups allow for unambiguous assignment and structural confirmation.

²⁹Si NMR spectroscopy is particularly powerful for studying silicon-containing compounds. The chemical shift of the silicon atom in this compound is sensitive to its local electronic environment. For alkoxysilanes, the ²⁹Si NMR signal is typically found in the range of -10 to -30 ppm. During hydrolysis and condensation, the formation of siloxane bonds (Si-O-Si) leads to significant changes in the ²⁹Si NMR spectrum, allowing for the quantification of different silicon species (e.g., monomers, dimers, and higher oligomers) and the degree of cross-linking in the resulting polymer network.

Table 2: Typical NMR Chemical Shifts for this compound

| Nucleus | Functional Group | Chemical Shift (ppm) | Reference |

| ¹H | Phenyl Protons | 7.2–7.8 | |

| ¹H | Butoxy Protons (methyl/methylene) | 0.8–1.5 | |

| ²⁹Si | Alkoxysilane | -10 to -30 |

Surface-Sensitive Spectroscopic Techniques (e.g., X-ray Photoelectron Spectroscopy, Scanning Electron Microscopy with X-ray Mapping, Reflection-Absorption Infrared Spectroscopy) for Interfacial Analysis

When this compound is used to modify surfaces or as a component in thin films and coatings, surface-sensitive techniques are vital for characterizing the interfacial properties.

X-ray Photoelectron Spectroscopy (XPS) provides quantitative elemental and chemical state information about the top few nanometers of a surface. In the context of this compound-treated surfaces, XPS can be used to determine the elemental composition, confirming the presence of silicon, carbon, and oxygen. High-resolution XPS spectra of the Si 2p, C 1s, and O 1s core levels can reveal the chemical bonding states, such as the formation of Si-O-substrate bonds and the integrity of the phenyl and butoxy groups at the interface. researchgate.net Studies on similar organofunctional silane (B1218182) films have shown that XPS can quantify the increase in carbon and silicon signals on a treated surface and even estimate the thickness of the silane layer. researchgate.net

Scanning Electron Microscopy (SEM) coupled with Energy-Dispersive X-ray Spectroscopy (EDX) or X-ray Mapping allows for the visualization of the surface morphology and the spatial distribution of elements. SEM can reveal the uniformity and integrity of coatings derived from this compound. The accompanying EDX mapping can show the distribution of silicon across the surface, providing evidence of a continuous film or identifying areas of aggregation.

Reflection-Absorption Infrared Spectroscopy (RAIRS) is a specialized FTIR technique used to study thin films on reflective substrates. RAIRS is highly sensitive to the vibrational modes of molecules oriented at a surface. For this compound films, RAIRS can provide information on the orientation of the phenyl and butoxy groups relative to the substrate and monitor chemical transformations, such as hydrolysis and condensation, occurring within the film.

Thermal Analysis Techniques (e.g., Thermogravimetric Analysis, Differential Scanning Calorimetry) for Investigating Network Formation and Thermal Behavior

Thermal analysis techniques are crucial for understanding the thermal stability and the processes of network formation in materials derived from this compound.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. TGA is used to determine the thermal stability of this compound and its polymeric derivatives. For phenylsilanes, the onset of decomposition is typically above 200°C. In studies of xerogels derived from similar phenylalkoxysilanes, TGA, in conjunction with FTIR, has been used to analyze the different stages of thermal treatment. nih.gov For example, an initial mass loss corresponds to the evaporation of moisture and residual solvent, followed by mass loss at higher temperatures due to the decomposition of the organic groups, while the siloxane network remains largely intact until much higher temperatures. nih.gov

Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. DSC can be used to detect phase transitions, such as the glass transition temperature (Tg) of polymeric networks formed from this compound. It can also be used to study the curing (cross-linking) reactions, as these are typically exothermic processes that produce a characteristic peak in the DSC thermogram. The heat evolved during curing can be related to the extent of the reaction.

Theoretical and Computational Investigations of Tributoxy Phenyl Silane Systems

Molecular Modeling of Reaction Pathways and Transition States (e.g., Hydrolysis and Condensation)

The hydrolysis and condensation of alkoxysilanes like tributoxy(phenyl)silane are fundamental to their application in forming siloxane networks. Molecular modeling has been instrumental in dissecting these complex, multi-step reactions.

Hydrolysis: The initial step involves the hydrolysis of the Si-O-C bonds. Computational studies show that this is a dissociative reaction, where a water molecule attacks the silicon atom. The rate of hydrolysis is influenced by several factors, including pH and steric hindrance. The bulky tributoxy groups in this compound sterically hinder the approach of water to the silicon center, thereby slowing down the hydrolysis rate compared to silanes with smaller alkoxy groups. Acidic or basic conditions can catalyze the cleavage of the Si-O bond.

Condensation: Following hydrolysis, the resulting silanols (Si-OH) undergo condensation to form siloxane (Si-O-Si) bonds, leading to the formation of oligomeric and polymeric structures. The condensation reaction rate is dependent on the concentration of reactive silanol (B1196071) groups.

A general reaction scheme for the hydrolysis and condensation of tri-alkoxysilanes is depicted below, where (300) represents the initial silane (B1218182) with three alkoxy groups, (030) represents the fully hydrolyzed silanol, and (003) represents the fully condensed siloxane. mdpi.com

| Reaction Step | Description | Key Influencing Factors |

| Hydrolysis | Cleavage of Si-OR bonds to form Si-OH and ROH. | pH, Steric Hindrance, Temperature. |

| Condensation (Water producing) | Reaction between two Si-OH groups to form Si-O-Si and H₂O. | Concentration of Si-OH groups, Catalyst. |

| Condensation (Alcohol producing) | Reaction between a Si-OH group and a Si-OR group to form Si-O-Si and ROH. | Relative rates of hydrolysis and condensation. |

This table provides a simplified overview of the hydrolysis and condensation reactions.

Quantum Chemical Calculations for Electronic Structure, Bonding Characteristics, and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have proven to be powerful tools for investigating the electronic properties and reactivity of this compound. researchgate.net

Electronic Structure and Bonding: DFT calculations can provide detailed information about the distribution of electrons within the this compound molecule. The phenyl group, being electron-withdrawing, influences the electron density around the silicon atom. The tributoxy groups, in turn, affect the molecule's solubility in organic solvents and modulate its reactivity. Calculations of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial. The energy gap between HOMO and LUMO provides insights into the molecule's chemical reactivity and stability. epstem.net

Reactivity Prediction: Quantum chemical methods can be used to predict the reactivity of this compound in various chemical environments. For instance, DFT can be used to calculate global reactivity parameters like global hardness (η) and dipole moment (μ), which help in selecting suitable silane coupling agents for specific applications. researchgate.net By simulating reaction pathways and calculating activation energies, researchers can predict the most likely sites for chemical attack and the feasibility of different reactions. arxiv.orgresearchgate.net For example, DFT calculations can model the activation energies for Si-H bond activation or surface adsorption on metal oxides. Hybrid functionals like B3LYP are often employed in these calculations to achieve a balance between accuracy and computational cost for silicon-containing systems. researchgate.net

| Calculated Property | Significance | Computational Method |

| Molecular Geometry | Provides the 3D structure of the molecule. | DFT (e.g., B3LYP/6-31G(d,p)) epstem.net |

| HOMO-LUMO Gap | Indicates chemical reactivity and stability. epstem.net | DFT epstem.net |

| Mulliken Atomic Charges | Describes the electron distribution among atoms. epstem.net | DFT epstem.net |

| Thermodynamic Properties | Enthalpy, entropy, and Gibbs free energy of formation. researchgate.net | DFT (e.g., B3LYP/6-31G*) researchgate.net |

| Vibrational Frequencies | Corresponds to infrared (IR) spectra for compound identification. epstem.net | DFT epstem.net |

This table summarizes key properties of this compound that can be determined through quantum chemical calculations.

Simulations of Interfacial Interactions and Adhesion Mechanisms in this compound-Modified Systems

Molecular dynamics (MD) simulations are a powerful computational technique used to study the behavior of atoms and molecules over time. In the context of this compound, MD simulations provide valuable insights into how this molecule interacts with various surfaces and enhances adhesion.

Interfacial Interactions: When used as a coupling agent, this compound forms a critical interface between an inorganic substrate (like glass or metal) and an organic polymer matrix. iotachem.com MD simulations can model the adsorption of this compound molecules onto these surfaces. researchgate.net These simulations reveal how the silane molecules orient themselves at the interface and the nature of the intermolecular forces involved, such as van der Waals interactions and hydrogen bonding. ntu.edu.sg

Adhesion Mechanisms: The primary mechanism of adhesion promotion by silane coupling agents involves the formation of covalent bonds across the interface. sinosil.com After hydrolysis, the silanol groups of this compound can react with hydroxyl groups on the inorganic substrate to form strong, durable Si-O-metal or Si-O-Si bonds. dow.com Simultaneously, the phenyl group can interact with the organic polymer matrix, creating a chemical bridge between the two dissimilar materials. iotachem.com MD simulations can be used to study the dynamics of this bond formation process and to understand how factors like surface coverage and the presence of water affect the final adhesive strength. researchgate.net These simulations have shown that the hydrophobicity of a surface can be significantly increased with the degree of silanization. researchgate.net

| Simulation Focus | Information Gained | Relevance |

| Adsorption on Substrates | Preferred orientation and binding energy of silane molecules. | Understanding the initial stages of surface modification. |

| Silane Layer Formation | Packing density and structure of the silane layer. | Predicting the quality and durability of the coating. |

| Water at the Interface | Role of water in hydrolysis and condensation, and its effect on adhesion. | Assessing the long-term performance in humid environments. iotachem.com |

| Polymer-Silane Interaction | Interpenetration and entanglement of polymer chains with the silane layer. | Evaluating the compatibility and strength of the composite material. |

This table outlines the application of molecular dynamics simulations in studying this compound-modified systems.

Future Research Directions and Emerging Applications of Tributoxy Phenyl Silane

Advancements in Controlled Synthesis and Polymerization Techniques

Future developments in the synthesis of tributoxy(phenyl)silane and its subsequent polymerization are geared towards achieving greater control over the molecular architecture and material properties.

One key area of research is the advancement of controlled polymerization techniques. rsc.org Traditional polymerization of alkoxysilanes can be challenging to manage, but modern methods like controlled living radical polymerization (CLRP) offer a pathway to creating well-defined polymer structures. rsc.orgmdpi.com Techniques such as atom transfer radical polymerization (ATRP) and reversible addition-fragmentation chain transfer (RAFT) polymerization are being explored to produce hybrid polymers with precise architectures. rsc.org These methods allow for the synthesis of polymers with predictable molecular weights and narrow distributions, which is crucial for tailoring the final properties of the material.

Another promising direction is the use of one-pot polymerization, which simplifies the production of complex structures like hyperbranched polymers (HBPs). mdpi.com Silane-based HBPs are of particular interest due to their potential as surface treatment agents, adhesives, and modifiers within polymer matrices. mdpi.com Research into optimizing reaction conditions, such as catalyst choice and temperature, is ongoing to improve the efficiency and selectivity of these polymerization processes. mdpi.comd-nb.info For instance, iron β-diketiminate catalysts have been shown to be effective in the dehydrocoupling polymerization of silanes with diols to form poly(silylether)s. d-nb.info

The table below summarizes key polymerization techniques and their potential impact on this compound-based materials.

| Polymerization Technique | Description | Potential Impact on this compound Materials |

| Controlled Living Radical Polymerization (CLRP) | A method that allows for the precise control over polymer chain growth, resulting in polymers with well-defined architectures. rsc.org | Enables the synthesis of block copolymers and other complex structures with tailored properties for applications in coatings and drug delivery. |

| One-Pot Hyperbranched Polymerization | A simplified synthesis method for creating highly branched, three-dimensional polymers in a single reaction vessel. mdpi.com | Facilitates the production of materials with high functionality for use as crosslinking agents and rheology modifiers. |

| Dehydrocoupling Polymerization | A condensation reaction that forms polymers through the elimination of hydrogen gas, often catalyzed by transition metals. d-nb.info | Offers a route to novel poly(silylether)s with unique thermal and mechanical properties. |

Rational Design of this compound-Based Materials for Novel Functionalities

The "rational design" of materials involves a deliberate, bottom-up approach to creating substances with specific, predetermined properties. google.com This is in contrast to more traditional methods that often rely on trial-and-error. In the context of this compound, this means using computational modeling and a deep understanding of structure-property relationships to engineer materials for targeted applications. nih.gov

A significant area of focus is the development of hybrid organic-inorganic materials. rsc.org By combining the properties of the phenyl and tributoxy groups of this compound with other organic or inorganic components, researchers can create materials with enhanced thermal stability, hydrophobicity, and mechanical strength. mdpi.com For example, this compound can act as a coupling agent to improve the adhesion between inorganic fillers and organic polymer matrices in composites. mdpi.com

The design of materials for specific functionalities also extends to the molecular level. For instance, the phenyl group can be functionalized to introduce specific chemical reactivity or to tune the electronic properties of the material. ntu.edu.sg This opens up possibilities for applications in sensors, catalysts, and electronic devices.

The following table outlines some rationally designed materials based on this compound and their intended functionalities.

| Material Type | Design Strategy | Intended Functionality | Potential Applications |

| Hybrid Composites | Incorporating this compound as a coupling agent between inorganic fillers and a polymer matrix. mdpi.com | Improved mechanical properties, thermal stability, and moisture resistance. | Automotive parts, construction materials, and aerospace components. |

| Functionalized Surfaces | Modifying surfaces with this compound to alter their chemical and physical properties. | Enhanced biocompatibility, controlled drug release, and improved adhesion. | Medical implants, drug delivery systems, and advanced coatings. |

| Self-Assembled Monolayers | Utilizing the ability of silanes to form ordered layers on various substrates. | Creation of surfaces with tailored wettability, friction, and optical properties. | Microelectronics, sensors, and anti-fouling coatings. |

Integration of this compound into Multifunctional and Smart Material Systems

The integration of this compound into more complex material systems is a key area of future research, aiming to create materials that can perform multiple functions or respond to external stimuli. These "smart materials" are at the forefront of materials science and have the potential to revolutionize numerous technologies.

Multifunctional materials combine several distinct properties within a single material. For example, a coating containing this compound could be designed to be both hydrophobic (water-repellent) and mechanically robust. mdpi.com This is achieved by carefully selecting and combining different precursors in a sol-gel process, where this compound can contribute to the desired surface properties. mdpi.com

Smart materials, on the other hand, are designed to change their properties in response to an external stimulus such as light, temperature, or an electric field. this compound can be incorporated into polymer networks that exhibit "smart" behaviors. For instance, it can be part of a vitrimer system, which is a class of polymers that can be reprocessed and healed like a thermoplastic while retaining the mechanical properties of a thermoset. google.com This is achieved through dynamic covalent bonds, such as silyl (B83357) ether linkages, that can exchange and rearrange at elevated temperatures. google.com

The table below provides examples of how this compound can be integrated into multifunctional and smart material systems.

| System Type | Integration Strategy | Functionality | Potential Applications |

| Multifunctional Coatings | Combining this compound with other silanes and polymers in a sol-gel process. mdpi.com | Provides a combination of properties such as hydrophobicity, scratch resistance, and anti-corrosion. | Protective coatings for electronics, automotive finishes, and architectural glass. |

| Smart Vitrimers | Using this compound as a component in a crosslinked polymer network with dynamic silyl ether bonds. google.com | Enables the material to be self-healing, recyclable, and re-moldable. | Reusable adhesives, shape-memory materials, and durable composites. |

| Responsive Gels | Incorporating this compound into a polymer gel that can swell or shrink in response to environmental changes. | Allows for the controlled release of encapsulated substances or changes in mechanical properties. | Drug delivery systems, sensors, and soft robotics. |

Q & A

Q. What are the established synthetic routes for tributoxy(phenyl)silane, and how can reaction conditions be optimized for yield?

this compound can be synthesized via alkoxylation of chlorophenylsilanes or reduction of alkoxy-substituted precursors. For example, phenylsilane derivatives are often prepared by reacting chlorosilanes with alkoxide nucleophiles (e.g., sodium tributoxide) under anhydrous conditions. Key parameters include:

- Molar ratios : A 3:1 molar ratio of alkoxide to chlorosilane minimizes side reactions, as demonstrated in analogous phenylsilane syntheses .

- Temperature : Reactions conducted at -10°C to 0°C reduce thermal degradation, improving purity .

- Solvent selection : Tetrahydrofuran (THF) enhances solubility of intermediates, while inert atmospheres prevent oxidation .

Post-synthesis, distillation under reduced pressure (e.g., 1–5 mmHg) isolates the product with >95% purity .

Q. How can spectroscopic techniques characterize this compound’s structure and purity?

- NMR spectroscopy : H NMR identifies phenyl protons (δ 7.2–7.8 ppm) and tributoxy methyl/methylene groups (δ 0.8–1.5 ppm). Si NMR detects the silicon environment (δ -10 to -30 ppm for alkoxysilanes) .

- FTIR : Si-O-C stretches (1000–1100 cm) and Si-H vibrations (2100–2200 cm) confirm functional groups .

- Mass spectrometry : High-resolution MS validates molecular weight (e.g., [M+H] for CHOSi).

Q. What factors influence the hydrolytic stability of this compound?

Hydrolysis rates depend on:

- pH : Acidic/basic conditions accelerate Si-O cleavage. Neutral buffers (pH 6–8) enhance stability .

- Steric effects : Bulky tributoxy groups slow water access to the silicon center compared to smaller alkoxys .

- Temperature : Storage at ≤4°C reduces degradation; kinetic studies at 25–60°C quantify activation energies .

Advanced Research Questions

Q. How do density functional theory (DFT) methods model the electronic structure and reactivity of this compound?

Hybrid functionals like B3LYP (Becke-3-parameter Lee-Yang-Parr) are optimal:

- Exchange-correlation : B3LYP integrates exact exchange (20%) and gradient corrections, achieving <3 kcal/mol error in thermochemical predictions for silanes .

- Basis sets : 6-31G(d,p) balances accuracy and computational cost for Si-containing systems .

- Applications : Simulate Si-H bond activation energies, surface adsorption on metal oxides, or substituent effects on hydrolysis .

Q. How can contradictory experimental and computational data on silane reactivity be resolved?

Discrepancies often arise from:

- Functional limitations : B3LYP may underestimate steric effects in bulky silanes. Testing meta-GGA functionals (e.g., M06-2X) or including dispersion corrections improves agreement .

- Experimental variables : Trace moisture or oxygen in reactions alters pathways. Replicate computations with explicit solvent models or adsorbed HO .

- Kinetic vs. thermodynamic control : Compare computed activation barriers (e.g., for Si-O cleavage) with kinetic data from Arrhenius plots .

Q. What role do substituents play in the catalytic applications of this compound?

- Electronic effects : Electron-withdrawing groups (e.g., nitro) on the phenyl ring increase Si-H bond polarization, enhancing reactivity in hydrosilylation .

- Steric hindrance : Tributoxy groups reduce catalyst accessibility, requiring larger Pd(0) clusters or higher temperatures for oxidative addition .

- Mechanistic insights : In situ Si NMR or XAS (X-ray absorption spectroscopy) tracks intermediates in Pd-catalyzed reactions .

Q. What methodologies assess this compound’s compatibility with polymer matrices?

- Surface energy analysis : Contact angle measurements evaluate silane-polymer adhesion (e.g., phenyl groups improve wetting in epoxy resins) .

- Thermogravimetric analysis (TGA) : Quantify thermal stability (decomposition onset >200°C for phenylsilanes) .

- Accelerated aging : Expose silane-polymer blends to 85°C/85% humidity for 500+ hours; monitor Si-O-Si network formation via FTIR .

Data Contradiction Analysis

Q. How to interpret conflicting reports on this compound’s catalytic efficiency?

- Variable ligand environments : Catalyst performance varies with Pd(0) ligands (e.g., PPh vs. NHCs). Standardize ligand ratios and pre-catalyst activation steps .

- Substrate purity : Trace chlorides from synthesis inhibit Pd(0). Purify silane via column chromatography (SiO, hexane/EtOAc) .

- Reaction monitoring : Use GC-MS or in situ IR to detect side products (e.g., disiloxanes from hydrolysis) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.